molecular formula C20H18ClN3O5S B2920941 N-(4-(5-(5-chlorofuran-2-yl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 876942-68-6

N-(4-(5-(5-chlorofuran-2-yl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No.: B2920941
CAS No.: 876942-68-6
M. Wt: 447.89
InChI Key: RZPILHXWZSWTOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(5-(5-chlorofuran-2-yl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C20H18ClN3O5S and its molecular weight is 447.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(4-(5-(5-chlorofuran-2-yl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the compound's chemical properties, biological activities, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C₁₆H₁₁ClN₂O₂S, with a molecular weight of 362.9 g/mol. The structure consists of a furan moiety, a pyrazole ring, and a sulfonamide functional group, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₁ClN₂O₂S
Molecular Weight362.9 g/mol
CAS Number868214-38-4

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that furan derivatives can inhibit the growth of various bacterial strains, suggesting potential as antibacterial agents .

Enzyme Inhibition

The compound's structural features suggest it may inhibit specific enzymes associated with various diseases:

  • Monoamine Oxidase (MAO) : Similar compounds have demonstrated inhibitory effects on MAO, which is involved in neurotransmitter metabolism. Inhibitors of MAO-B have shown promise in treating neurodegenerative disorders .

Cytotoxicity

In vitro studies assessing cytotoxicity have shown that related compounds can exhibit dose-dependent toxicity in cell lines. For example, one study reported that certain furan derivatives retained over 80% cell viability at concentrations up to 100 μg/mL . This suggests a favorable safety profile for potential therapeutic applications.

Case Studies and Research Findings

  • Inhibitory Studies : A series of experiments evaluated the inhibitory activity of various furan derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Results indicated that some derivatives exhibited IC50 values below 10 μM, highlighting their potential in treating Alzheimer's disease through cholinergic modulation .
  • Structure-Activity Relationship (SAR) : A comprehensive SAR analysis was conducted on related pyrazole compounds, revealing that modifications at specific positions significantly influenced their biological activity. This underscores the importance of structural optimization in drug development .
  • Toxicological Assessments : Toxicological evaluations using Vero cells demonstrated that while some derivatives exhibited cytotoxic effects, they remained within acceptable limits for further development. The IC50 values indicated a concentration threshold below which cell viability was largely unaffected .

Properties

IUPAC Name

N-[4-[3-(5-chlorofuran-2-yl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O5S/c1-2-30(26,27)23-14-7-5-13(6-8-14)15-12-16(17-9-10-19(21)29-17)24(22-15)20(25)18-4-3-11-28-18/h3-11,16,23H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPILHXWZSWTOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(O3)Cl)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85269821
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.